[5-hydroxy-3-pentyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone
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Overview
Description
[5-hydroxy-3-pentyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone is a complex organic compound characterized by its unique structure, which includes a pentyl group, a phenylcarbonyl group, and a trifluoromethyl group attached to a pyrazol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-hydroxy-3-pentyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone typically involves multi-step organic reactions. One common method includes the reaction of a pentyl-substituted hydrazine with a phenylcarbonyl chloride in the presence of a base to form the intermediate hydrazone. This intermediate is then reacted with a trifluoromethyl ketone under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[5-hydroxy-3-pentyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenylcarbonyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[5-hydroxy-3-pentyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-hydroxy-3-pentyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-pentyl-3-methylimidazolium bromide: Shares the pentyl group but differs in the core structure.
1-isopentyl-3-pentyl-1H-imidazole-3-ium bromide: Similar in having a pentyl group but with a different functional group arrangement.
Uniqueness
[5-hydroxy-3-pentyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H19F3N2O2 |
---|---|
Molecular Weight |
328.33g/mol |
IUPAC Name |
[5-hydroxy-3-pentyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone |
InChI |
InChI=1S/C16H19F3N2O2/c1-2-3-5-10-13-11-15(23,16(17,18)19)21(20-13)14(22)12-8-6-4-7-9-12/h4,6-9,23H,2-3,5,10-11H2,1H3 |
InChI Key |
LMTMRGYRLVEEDR-UHFFFAOYSA-N |
SMILES |
CCCCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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